molecular formula C16H16ClFN2O4S B2592914 N'-(3-chloro-4-fluorophenyl)-N-[2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl]ethanediamide CAS No. 2034316-24-8

N'-(3-chloro-4-fluorophenyl)-N-[2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl]ethanediamide

Cat. No.: B2592914
CAS No.: 2034316-24-8
M. Wt: 386.82
InChI Key: OAXIDQSZCXWJLQ-UHFFFAOYSA-N
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Description

N'-(3-chloro-4-fluorophenyl)-N-[2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl]ethanediamide is a complex ethanediamide derivative featuring a 3-chloro-4-fluorophenyl group and a thiophen-3-yl moiety linked via a hydroxyethoxy ethyl chain. Similar compounds in the evidence often serve as monomers, pesticides, or intermediates in synthesis (e.g., 3-chloro-N-phenyl-phthalimide in polyimide synthesis , flutolanil as a pesticide ).

Properties

IUPAC Name

N'-(3-chloro-4-fluorophenyl)-N-[2-(2-hydroxyethoxy)-2-thiophen-3-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClFN2O4S/c17-12-7-11(1-2-13(12)18)20-16(23)15(22)19-8-14(24-5-4-21)10-3-6-25-9-10/h1-3,6-7,9,14,21H,4-5,8H2,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAXIDQSZCXWJLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)C(=O)NCC(C2=CSC=C2)OCCO)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClFN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N'-(3-chloro-4-fluorophenyl)-N-[2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl]ethanediamide is a synthetic compound with potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound's molecular formula is C16H19ClFN2O2SC_{16}H_{19}ClFN_2O_2S. It features a chloro-fluorophenyl group, a hydroxyethoxy moiety, and a thiophene ring, contributing to its pharmacological properties.

The biological activity of this compound has been linked to its interaction with various biological targets:

  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.
  • Receptor Modulation : The compound is thought to interact with certain receptors, which could modulate signaling pathways critical for cellular responses.

Study 1: Antiviral Evaluation

A study published in ResearchGate explored the synthesis of thiophene-based compounds and their antiviral activities. While the specific compound was not tested, related compounds demonstrated significant inhibition of viral replication in vitro. This suggests that this compound could possess similar properties due to its structural components .

Study 2: Enzyme Interaction

Another investigation focused on the enzyme inhibition profiles of related chloro-fluorophenyl compounds. These studies revealed that modifications in the phenyl ring significantly influenced enzyme binding affinity and inhibition rates. This indicates that this compound may also exhibit notable enzyme interactions .

Data Tables

PropertyValue
Molecular FormulaC16H19ClF N2O2S
Molecular Weight348.85 g/mol
SolubilitySoluble in DMSO and ethanol
Melting PointNot determined
Biological ActivityObservations
Antiviral PotentialSimilar compounds show efficacy against viruses
Enzyme InhibitionPreliminary evidence suggests potential inhibition

Comparison with Similar Compounds

Substituent Analysis: Halogenated Aromatic Rings

The 3-chloro-4-fluorophenyl group in the target compound is a key feature shared with other bioactive molecules. For example:

  • 3-Chloro-N-phenyl-phthalimide () uses a simpler 3-chlorophenyl group, demonstrating the role of halogenation in improving thermal stability for polymer synthesis .

Backbone Functionality: Ethanediamide vs. Other Amides

The ethanediamide (oxamide) backbone distinguishes the target compound from similar amides:

  • N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide (cyprofuram) () employs a cyclopropane carboxamide scaffold, which is structurally rigid and used as a fungicide .
  • 4-Fluoro-N-[3-(2-fluorophenyl)-2-thienylidene]-benzamide () features a benzamide-thiophene hybrid, where the amide linkage facilitates planar molecular conformations critical for crystallinity .

Thiophene and Hydroxyethoxy Moieties

The thiophen-3-yl group and 2-hydroxyethoxy chain are unique to the target compound:

  • Synthetic thiophene derivatives (e.g., 3-chlorobenzo[b]thiophene-2-carboxamide in ) are often synthesized via imine coupling and thiophene functionalization, suggesting analogous routes for the target compound .
  • Hydroxyethoxy groups (absent in most analogs) likely improve aqueous solubility compared to purely hydrophobic substituents (e.g., trifluoromethyl in ’s sulfonamide derivatives) .

Comparison Insight : The hydroxyethoxy-thiophene combination may balance lipophilicity and solubility, a critical factor in drug bioavailability.

Key Observations :

  • Halogenation : Chloro and fluoro substituents improve resistance to metabolic degradation .
  • Amide vs. Ethanediamide : Dual amide groups may increase polarity, reducing logP compared to cyprofuram .
  • Solubility : Hydroxyethoxy likely enhances water solubility versus purely aromatic analogs like 3-chloro-N-phenyl-phthalimide .

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing this compound, and how can reaction conditions be optimized for higher yields?

  • Synthetic Challenges : Multi-step synthesis requires precise control of functional groups (amide, thiophene, hydroxyethoxy) and regioselectivity. Protecting groups (e.g., tert-butoxycarbonyl) may be needed to prevent undesired side reactions during coupling steps .
  • Optimization Strategies :

  • Solvent Selection : Polar aprotic solvents (DMF, DCM) enhance nucleophilic substitution efficiency .
  • Catalysts : Use Pd-based catalysts for Suzuki-Miyaura couplings to link aromatic moieties .
  • Temperature Control : Maintain low temperatures (-20°C to 0°C) during sensitive steps (e.g., amide bond formation) to minimize hydrolysis .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

  • Key Techniques :

TechniqueCritical Markers
¹H/¹³C NMR Amide protons (δ 8.0–10.0 ppm), thiophene aromatic protons (δ 7.2–7.8 ppm), hydroxyethoxy protons (δ 3.5–4.5 ppm)
HRMS Molecular ion peak at m/z 408.83 (C₁₈H₁₄ClFN₂O₄S) to confirm molecular weight
IR Amide C=O stretches (~1650 cm⁻¹), hydroxyl O-H stretches (~3300 cm⁻¹)

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of this compound, and which molecular descriptors are critical for docking studies with potential enzymatic targets?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to simulate interactions with kinases (e.g., EGFR, VEGFR) . Prioritize descriptors like logP (lipophilicity), polar surface area (membrane permeability), and H-bond donors/acceptors (target binding affinity) .
  • QSAR Models : Correlate substituent electronic effects (Hammett σ values) with inhibitory activity against cancer cell lines .

Q. What strategies are recommended for resolving contradictory data in SAR studies of analogs with varying substituents on the thiophene and phenyl rings?

  • Approach :

  • Electronic Effects : Compare chloro (electron-withdrawing) vs. methoxy (electron-donating) groups on the phenyl ring to assess activity trends in enzyme inhibition assays .
  • Steric Factors : Use X-ray crystallography to analyze how bulky substituents (e.g., cyclopropyl) alter binding pocket interactions .
  • Statistical Validation : Apply multivariate analysis (e.g., PCA) to distinguish noise from meaningful SAR trends .

Q. How does the compound's stability under physiological conditions impact its pharmacokinetic profile, and what in vitro assays are essential for assessing metabolic liabilities?

  • Stability Assessment :

  • Plasma Stability : Incubate with human plasma (37°C, 1–24 hrs) and quantify degradation via HPLC .
  • Metabolic Pathways : Use liver microsomes to identify CYP450-mediated oxidation sites (e.g., thiophene ring epoxidation) .
    • Key Assays :
AssayPurpose
CYP Inhibition Screen for interactions with CYP3A4/2D6
Aldehyde Oxidase Activity Test susceptibility to nucleophilic attack at the amide group

Q. What are the critical considerations for designing enantioselective synthesis routes given the compound's stereochemical complexity?

  • Chiral Synthesis :

  • Catalysts : Employ Sharpless epoxidation or Jacobsen-Katsuki epoxidation for asymmetric induction at the hydroxyethoxy center .
  • Resolution Methods : Use chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) for HPLC separation of enantiomers .
    • Validation : Compare experimental optical rotation with DFT-calculated values to confirm stereochemistry .

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